

Streptimidone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Streptimidone	
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Abstract

Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has garnered significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of **Streptimidone**. It details its primary mechanism of action as a potent inhibitor of eukaryotic protein synthesis and summarizes its antifungal, antiprotozoal, herbicidal, and cytotoxic properties with available quantitative data. Furthermore, this document outlines detailed experimental protocols for the isolation, and biological evaluation of **Streptimidone**, and illustrates its mechanism of action through a conceptual workflow.

Chemical Structure and Properties

Streptimidone is a complex natural product characterized by a glutarimide ring linked to a nine-carbon side chain containing a conjugated diene system, a ketone, and a hydroxyl group.

Table 1: Chemical Identifiers and Properties of Streptimidone



Property	Value	Reference
IUPAC Name	4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione	[1]
Molecular Formula	C16H23NO4	[1]
Molecular Weight	293.36 g/mol	[1]
CAS Number	738-72-7	[1]
SMILES	CINVALID-LINKC(=0)C INVALID-LINKO	[1]
InChI Key	ZRYKVDWGQVQRPG- RUMBLXRPSA-N	
Appearance	White to off-white solid	_
Solubility	Soluble in methanol, ethanol, DMSO, and DMF	

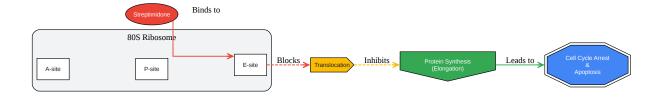
Biological Activity and Mechanism of Action

Streptimidone exhibits a broad spectrum of biological activities, primarily stemming from its ability to inhibit protein synthesis in eukaryotic organisms.

Mechanism of Action: Inhibition of Protein Synthesis

Streptimidone is a potent inhibitor of the elongation step in eukaryotic translation. It targets the 80S ribosome, specifically binding to the E-site of the 60S ribosomal subunit. This binding event physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting polypeptide chain elongation. This mechanism is shared with other glutarimide antibiotics like cycloheximide.





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Mechanism of **Streptimidone**-induced protein synthesis inhibition.

Antifungal Activity

Streptimidone demonstrates significant activity against a range of fungal pathogens.

Table 2: Antifungal Activity of **Streptimidone** (MIC Values)

Fungal Species	MIC (μg/mL)	Reference
Phytophthora capsici	~3-10	
Didymella bryoniae	~3-10	_
Magnaporthe grisea	~3-10	_
Botrytis cinerea	~3-10	_

Cytotoxic Activity

As a potent inhibitor of protein synthesis, **Streptimidone** exhibits significant cytotoxicity against various cancer cell lines.

Table 3: Cytotoxic Activity of **Streptimidone** (IC₅₀ Values)



Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Human promyelocytic leukemia	4.7	
SMMC-7721	Human hepatocellular carcinoma	7.6	
A-549	Human lung carcinoma	> 10	
MCF-7	Human breast adenocarcinoma	> 10	-
SW480	Human colon adenocarcinoma	> 10	-

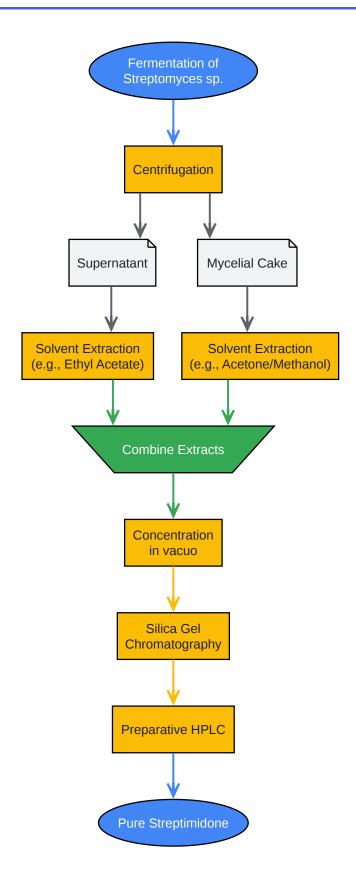
Antiprotozoal and Herbicidal Activities

Streptimidone has also been reported to possess antiprotozoal and herbicidal properties, although detailed quantitative data in the public domain is limited. Its mechanism of action, being targeted at eukaryotic protein synthesis, is consistent with these activities.

Experimental Protocols Isolation of Streptimidone from Streptomyces sp.

This protocol is a generalized procedure based on common extraction and purification methods for microbial natural products.





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General workflow for the isolation of **Streptimidone**.



- Fermentation: Culture a high-producing strain of Streptomyces in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 5-7 days.
- Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
- Extraction:
 - Extract the culture filtrate with an equal volume of ethyl acetate three times.
 - Extract the mycelial cake with acetone or methanol.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Chromatographic Purification:
 - Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
 - Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of Streptimidone.
 - Pool the fractions containing Streptimidone and concentrate.
 - Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
- Characterization: Confirm the identity and purity of the isolated **Streptimidone** using spectroscopic methods (NMR, MS) and by comparison with a standard.

Total Synthesis of Streptimidone

The total synthesis of **Streptimidone** is a complex multi-step process. For a detailed synthetic route, researchers are directed to the scholarly literature on the subject, such as the enantioselective total synthesis described by Wang et al.



In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory effect of **Streptimidone** on eukaryotic protein synthesis.

- Prepare a Cell-Free Translation System: Use a commercially available rabbit reticulocyte lysate or wheat germ extract system.
- Set up the Reaction: In a microcentrifuge tube, combine the following components on ice:
 - Cell-free lysate
 - Amino acid mixture (containing a radiolabeled amino acid, e.g., 35S-methionine)
 - mRNA template (e.g., luciferase mRNA)
 - RNase inhibitor
 - Streptimidone at various concentrations (or a vehicle control, e.g., DMSO).
- Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
- Precipitation of Proteins: Stop the reaction by adding a solution of NaOH and H₂O₂.
 Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).
- Quantification:
 - Collect the protein precipitate on a filter paper.
 - Wash the filter paper with TCA and ethanol.
 - Measure the radioactivity of the filter paper using a scintillation counter.
- Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of **Streptimidone** compared to the vehicle control. Determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)



- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
 and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Streptimidone** (typically in a serial dilution) and a vehicle control. Include a positive control (e.g., doxorubicin).
- Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of
 Streptimidone compared to the vehicle control. Determine the IC₅₀ value.

Downstream Effects on Cellular Processes

The inhibition of global protein synthesis by **Streptimidone** inevitably leads to profound downstream effects on various cellular processes.

- Cell Cycle Arrest: The inability to synthesize cyclins and other regulatory proteins essential for cell cycle progression leads to cell cycle arrest, typically at the G1 and G2/M checkpoints.
- Induction of Apoptosis: Prolonged inhibition of protein synthesis can trigger the intrinsic apoptotic pathway. The depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2 family members) is a likely contributor to the initiation of apoptosis.

Due to the broad nature of its primary mechanism, the effects of **Streptimidone** on specific signaling pathways are generally considered to be secondary consequences of translational arrest rather than direct modulation of individual pathway components.



Conclusion

Streptimidone is a potent inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action. Its broad biological activities, including antifungal, cytotoxic, antiprotozoal, and herbicidal effects, make it a valuable tool for biological research and a potential starting point for the development of new therapeutic agents. This guide provides a foundational understanding of **Streptimidone**'s chemical and biological characteristics, along with practical experimental protocols to aid researchers in their investigations of this fascinating natural product. Further research is warranted to fully explore its therapeutic potential and to investigate potential resistance mechanisms.

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References

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